molecular formula C16H26BN3O2 B14836258 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine

Cat. No.: B14836258
M. Wt: 303.2 g/mol
InChI Key: BZOXVGVXHHJNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine is an organic compound with the molecular formula C15H25BN2O2. This compound is notable for its unique structure, which includes a piperazine ring substituted with a pyridine ring and a dioxaborolane group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated processes and advanced reaction monitoring techniques.

Chemical Reactions Analysis

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive, allowing the compound to act as a boronic acid derivative in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalysis in chemical reactions .

Comparison with Similar Compounds

Similar compounds to 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine include:

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 2-(1-Methyl-4-pyrazolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

These compounds share similar structural features, such as the presence of a dioxaborolane group, but differ in the specific heterocyclic rings and substituents. The uniqueness of this compound lies in its combination of a piperazine ring with a pyridine ring and a dioxaborolane group, which imparts distinct reactivity and applications .

Properties

Molecular Formula

C16H26BN3O2

Molecular Weight

303.2 g/mol

IUPAC Name

1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine

InChI

InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-7-6-8-18-14(13)20-11-9-19(5)10-12-20/h6-8H,9-12H2,1-5H3

InChI Key

BZOXVGVXHHJNBQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3CCN(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.